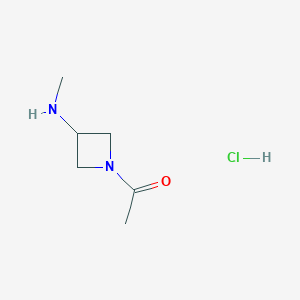
1-(3-(Methylamino)azetidin-1-yl)ethanone hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Methylamino)azetidin-1-yl)ethanone hydrochloride typically involves the reaction of azetidine derivatives with methylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve bulk synthesis techniques, where large quantities of the starting materials are reacted in reactors under optimized conditions to maximize yield and purity . The product is then purified using standard techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-(Methylamino)azetidin-1-yl)ethanone hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .
Aplicaciones Científicas De Investigación
1-(3-(Methylamino)azetidin-1-yl)ethanone hydrochloride has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 1-(3-(Methylamino)azetidin-1-yl)ethanone hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
1-(3-(Aminomethyl)azetidin-1-yl)ethan-1-one: Similar in structure but with an aminomethyl group instead of a methylamino group.
1-(3-(Hydroxymethyl)azetidin-1-yl)ethan-1-one: Contains a hydroxymethyl group, offering different reactivity and properties.
Uniqueness: 1-(3-(Methylamino)azetidin-1-yl)ethanone hydrochloride is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its methylamino group allows for specific interactions and reactivity that differentiate it from similar compounds .
Propiedades
Número CAS |
2097968-77-7 |
|---|---|
Fórmula molecular |
C6H13ClN2O |
Peso molecular |
164.63 g/mol |
Nombre IUPAC |
1-[3-(methylamino)azetidin-1-yl]ethanone;hydrochloride |
InChI |
InChI=1S/C6H12N2O.ClH/c1-5(9)8-3-6(4-8)7-2;/h6-7H,3-4H2,1-2H3;1H |
Clave InChI |
AFASAJGOYZUGNG-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CC(C1)NC.Cl |
SMILES canónico |
CC(=O)N1CC(C1)NC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















